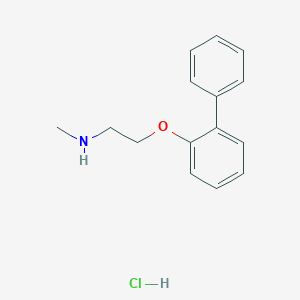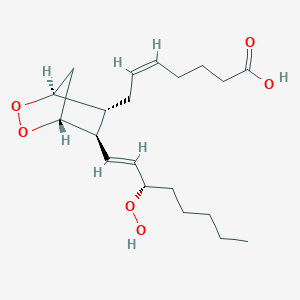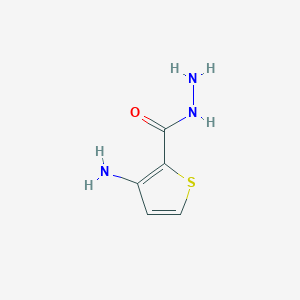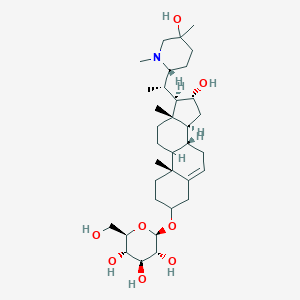
Pingbeininoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pingbeininoside is a natural product that belongs to the class of glycosides, which are compounds composed of a sugar molecule and a non-sugar molecule. It was first isolated from the bark of the Chinese medicinal plant, Pingbeinino, and has since been found in other plants as well. Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Pingbeininoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Biochemische Und Physiologische Effekte
Pingbeininoside has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell death. Additionally, Pingbeininoside has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pingbeininoside in lab experiments is that it is a natural product, which makes it easier to obtain compared to synthetic compounds. Additionally, it has been shown to have several potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using Pingbeininoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Pingbeininoside. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying the interactions between Pingbeininoside and specific enzymes and proteins. Another area of research could focus on developing new methods for synthesizing Pingbeininoside. This could make it easier to obtain and could also lead to the development of new analogs with improved therapeutic properties. Finally, research could focus on studying the potential therapeutic applications of Pingbeininoside in more detail, including its use in combination with other drugs.
Synthesemethoden
The synthesis of Pingbeininoside can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method for isolating Pingbeininoside involves extracting it from the bark of the Pingbeinino plant using solvents such as ethanol or methanol. Chemical synthesis of Pingbeininoside can also be achieved using various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. Its anti-inflammatory properties make it a potential treatment for conditions such as arthritis and other inflammatory diseases. Its anti-tumor properties make it a potential treatment for cancer, while its anti-viral properties make it a potential treatment for viral infections.
Eigenschaften
CAS-Nummer |
131984-90-2 |
|---|---|
Produktname |
Pingbeininoside |
Molekularformel |
C34H57NO8 |
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1 |
InChI-Schlüssel |
CXACCEOTKMZDPQ-YCZVTURLSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
Kanonische SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
Synonyme |
pingbeininoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
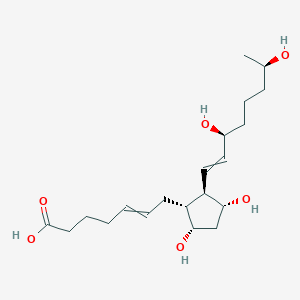
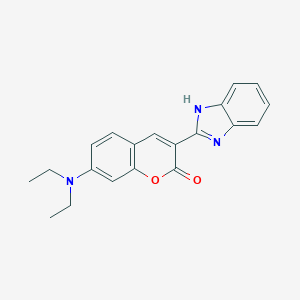
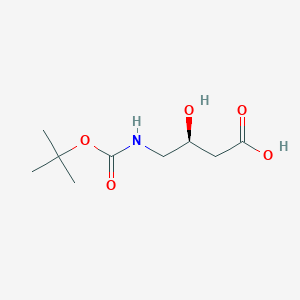
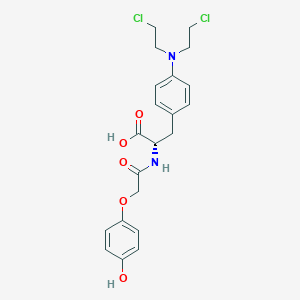
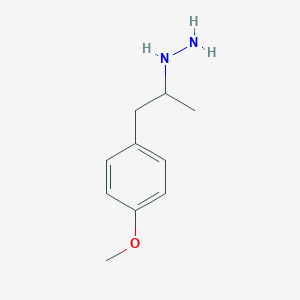

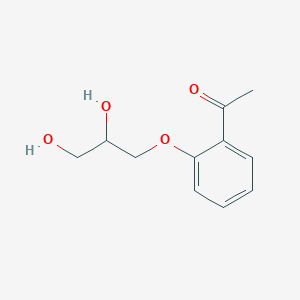
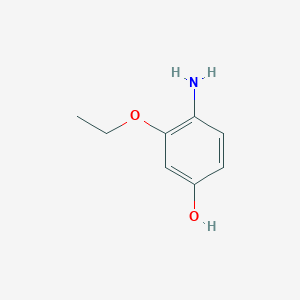

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
